Structural Isomerism: Geminal 2,2‑Disubstitution Versus 3‑Methyl‑2‑phenyl (Phenmetrazine) Pharmacophore
2‑Methyl‑2‑phenylmorpholine is a constitutional isomer of phenmetrazine (3‑methyl‑2‑phenylmorpholine) and a positional isomer of the broader methylphenylmorpholine family. In phenmetrazine, the methyl group resides at C‑3, creating a phenylisopropylamine‑like pharmacophore that confers potent substrate‑type activity at dopamine (DAT) and norepinephrine (NET) transporters (EC₅₀ values in the low nanomolar range) [1]. In 2‑methyl‑2‑phenylmorpholine, the geminal methyl‑phenyl substitution at C‑2 eliminates the phenethylamine backbone geometry, fundamentally altering the three‑dimensional presentation of the phenyl ring and the basic nitrogen to monoamine transporter binding pockets [2]. The McLaughlin et al. (2018) study of methylphenmetrazine positional isomers demonstrated that the position of the methyl substituent on the phenyl ring alone dictates whether a compound displays psychostimulant‑like (2‑MPM and 3‑MPM) versus entactogen‑like (4‑MPM) behavioural pharmacology; analogous positional effects are expected, a fortiori, when the methyl group is relocated from the morpholine ring carbon to the quaternary C‑2 centre [3].
| Evidence Dimension | Position of methyl substitution on the morpholine ring |
|---|---|
| Target Compound Data | 2‑Methyl‑2‑phenylmorpholine: methyl and phenyl both geminally substituted at C‑2 of the morpholine ring. No phenethylamine backbone. |
| Comparator Or Baseline | Phenmetrazine (3‑methyl‑2‑phenylmorpholine): methyl at C‑3, phenyl at C‑2, retaining the phenylisopropylamine skeleton. |
| Quantified Difference | Constitutional isomerism; no shared stereochemical or pharmacophoric overlap at the level of monoamine transporter recognition. Phenmetrazine IC₅₀ values at DAT/NET are reported in the nanomolar range, whereas the target compound’s activity profile remains uncharacterised in peer‑reviewed transporter assays. |
| Conditions | Structural comparison based on 2D chemical topology and published phenmetrazine pharmacology data from Rothman et al. and the Blough patent family. |
Why This Matters
For medicinal chemistry programs targeting monoamine transporters, the 2,2‑disubstitution pattern constitutes a distinct chemotype that cannot be inferred from phenmetrazine SAR; procurement of the correct isomer is essential for valid SAR interpretation.
- [1] Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine‑type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32–41. (Referenced within McLaughlin et al. 2018 for phenmetrazine DAT/NET activity.) View Source
- [2] Blough BE, Rothman R, Landavazo A, Page KM, Decker AM. Phenylmorpholines and analogues thereof. International Patent WO2011146850A1, filed 20 May 2011. Available at: https://patents.google.com/patent/WO2011146850A1/ View Source
- [3] McLaughlin G, Baumann MH, Kavanagh PV, et al. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018;10(9):1404–1416. doi:10.1002/dta.2396. PMID: 29673128. View Source
